3-Methoxy-2,4,5-trifluorobenzoic acid, also known as 2,4,5-trifluoro-3-methoxybenzoic acid, is an organic compound with significant applications in various fields, particularly in pharmaceuticals. Its molecular formula is and it has a molecular weight of approximately 206.12 g/mol. This compound is classified as a fluorinated aromatic carboxylic acid, which is notable for its trifluoromethyl group that imparts unique chemical properties.
The synthesis of 3-methoxy-2,4,5-trifluorobenzoic acid can be achieved through several methods, primarily involving the reaction of tetrafluorophthalic compounds.
The synthesis typically involves careful control of reaction conditions such as temperature and concentration of reactants to optimize yield and minimize by-products. For example, maintaining a temperature between 125°C and 150°C with a specific acid concentration is crucial for achieving high yields .
The molecular structure of 3-methoxy-2,4,5-trifluorobenzoic acid features a benzene ring substituted with three fluorine atoms at the 2, 4, and 5 positions and a methoxy group at the 3 position. This arrangement contributes to its unique chemical reactivity and physical properties.
3-Methoxy-2,4,5-trifluorobenzoic acid participates in various chemical reactions typical for carboxylic acids and aromatic compounds:
The presence of the trifluoromethyl groups enhances the electrophilicity of the aromatic ring, making it more reactive in electrophilic aromatic substitution reactions compared to non-fluorinated analogs.
The mechanism by which 3-methoxy-2,4,5-trifluorobenzoic acid exerts its effects in biological systems involves its role as an intermediate in the synthesis of quinolone antibacterials. The structure allows for interaction with biological targets due to its unique electronic properties imparted by the fluorine atoms.
Relevant data includes melting point (118°C), indicating a relatively stable crystal structure under moderate conditions .
3-Methoxy-2,4,5-trifluorobenzoic acid serves as an important intermediate in synthetic organic chemistry. Its primary applications include:
The compound's unique properties make it valuable in both research and industrial applications across multiple fields including medicinal chemistry and materials science.
The synthesis of 3-methoxy-2,4,6-trifluorobenzoic acid (CAS 886499-94-1) relies critically on precise regioselective fluorination patterns established prior to methoxy group introduction. The compound's molecular architecture demands specific fluorine atom placement at the ortho and para positions relative to the carboxylic acid group, creating synthetic challenges in avoiding unwanted isomer formation. One patented approach employs tetrafluorophthalic acid derivatives as key precursors, where controlled decarboxylation and selective methoxylation yield the target compound with high regiochemical fidelity [1]. The reaction proceeds through thermal decarboxylation of 4,5,6,7-tetrafluoro-2-(methoxycarbonyl)isoindole-1,3-dione intermediates under acidic conditions, generating the trifluorinated benzoic acid backbone while preserving the methoxy group at the meta position [1].
The electronic influence of substituents significantly directs fluorination regioselectivity in these systems. Computational studies (DFT-B3LYP/6-311++G(d,p)) reveal that the methoxy group induces substantial bond angle distortion (C6–C1–C2: 117.69° vs. ideal 120°) and bond length alterations (C1-C7: 1.511 Å) in the benzene ring, explaining the observed reactivity patterns during electrophilic fluorination [2]. These structural perturbations create electronic environments favoring electrophilic attack at specific carbon atoms, enabling high-yielding regioselective fluorination when combined with appropriate directing groups.
Table 1: Regioselective Fluorination Agents for Benzoic Acid Derivatives
Fluorination Agent | Reaction Conditions | Regioselectivity Outcome | Key Advantages |
---|---|---|---|
HF-Pyridine complex | 120°C, DMSO solvent | Moderate ortho preference | Low cost, high atom economy |
Selectfluor® | Aqueous acetonitrile, 80°C | High para selectivity | Mild conditions, crystalline product |
N-fluorobenzenesulfonimide (NFSI) | DCM, -20°C to RT | Excellent ortho/para control | Compatible with acid-sensitive groups |
Xenon difluoride | Anhydrous DMF, 0°C | Unprecedented meta fluorination | No metal catalysts required |
Alternative routes exploit nucleophilic aromatic substitution on trichlorobenzoate esters, where anhydrous potassium fluoride in high-boiling solvents (e.g., sulfolane, 180°C) facilitates stepwise chlorine-fluorine exchange. This sequential fluorination approach demonstrates that the C-2 position exhibits markedly lower activation energy for substitution compared to C-4 and C-6, allowing controlled introduction of fluorine atoms through temperature modulation [5]. Microwave-assisted fluorination techniques have reduced reaction times from 48 hours to under 4 hours while maintaining excellent regioisomeric purity (>98% by 19F NMR) for pharmaceutical applications requiring stringent isomer control.
The carboxylic acid functionality in 3-methoxy-2,4,6-trifluorobenzoic acid necessitates specialized protection strategies during multi-step syntheses targeting complex derivatives like pharmaceutical intermediates. Methyl ester protection stands as the most extensively employed method, achieved with dimethyl sulfate (yield: 90.5%) in acetone/water mixtures at ambient temperature [5]. This approach demonstrates remarkable compatibility with pre-existing fluorine atoms and methoxy groups, showing no detectable demethylation or nucleophilic displacement even under extended reaction periods (24h). The methyl ester group is subsequently cleavable via hydrolysis with lithium hydroxide in THF/water (3:1) at 0°C to prevent defluorination, achieving >95% recovery of unprotected acid [5].
For syntheses requiring acid-stable protection, tert-butyl esters generated using di-tert-butyl dicarbonate (Boc2O) and catalytic DMAP in acetonitrile (45°C, 2h) provide excellent orthogonal protection. The bulkier tert-butyl group completely prevents electrophilic attack on ortho-fluorine positions during Friedel-Crafts acylations, a significant limitation observed with methyl ester-protected analogs. Cleavage occurs under mild acidic conditions (20% TFA in DCM, 25°C, 30min) without disturbing the sensitive trifluorinated aromatic system [4].
Table 2: Orthogonal Protecting Group Strategies
Protecting Group | Installation Reagent | Stability Profile | Cleavage Conditions | Application Scope |
---|---|---|---|---|
Methyl ester | Dimethyl sulfate, K2CO3 | Stable: pH 3-11; Labile: strong nucleophiles | LiOH/THF-H2O, 0°C | Standard derivatizations |
tert-Butyl ester | Boc2O, DMAP | Stable: acids, nucleophiles; Labile: strong acids | 20% TFA/DCM, 25°C | Electrophilic aromatic substitutions |
Trimethylsilyl | TMSCl, imidazole | Stable: weak bases; Labile: moisture, fluoride | K2CO3/MeOH | Gas-phase reactions |
2,4,6-Trimethylphenyl (Mesityl) | Mesityl alcohol, DCC | Stable: acids/bases; Labile: oxidative conditions | Ceric ammonium nitrate, CH3CN | Oxidation-sensitive sequences |
The trimethylsilyl (TMS) protecting group offers unique advantages for gas-phase reactions and mass spectrometry analysis of derivatives. Installed via reaction with chlorotrimethylsilane and imidazole in DMF (60°C, 1h), TMS-protected acids exhibit enhanced volatility while maintaining complete stability toward Grignard reagents and lithiated nucleophiles. Quantitative deprotection occurs within minutes using potassium carbonate in methanol at room temperature, providing a valuable orthogonal alternative when standard ester hydrolysis proves problematic due to sensitive functional groups in advanced intermediates [3].
Despite the prochiral nature of 3-methoxy-2,4,6-trifluorobenzoic acid itself, its transformation into chiral derivatives leverages catalytic asymmetric methodologies for generating enantiomerically enriched pharmacophores. Rhodium-catalyzed asymmetric hydrogenation of prochiral olefins derived from this benzoic acid scaffold achieves >90% ee when using DuPhos ligands with [(cod)Rh]BARF precatalysts in supercritical CO2 at 50 bar pressure. The electron-withdrawing trifluorinated backbone significantly enhances substrate coordination to the chiral catalyst, with the methoxy group preventing undesirable π-π stacking that commonly reduces enantioselectivity in hydrogenations of non-fluorinated analogs [2].
Organocatalytic diazocoupling enables direct introduction of chiral centers alpha to the carboxylic acid. Employing C2-symmetric cinchona alkaloid catalysts (5 mol%) in ethyl acetate at -40°C, diazoacetate derivatives couple with 3-methoxy-2,4,6-trifluorobenzoic acid esters to generate quaternary stereocenters with 88% ee and 76% yield. Molecular dynamics simulations confirm that the ortho-fluorine atoms create a steric gate effect that favors re-face approach of the diazo compound when bound to the catalyst's tertiary amine moiety [6].
Computational evidence (DFT-B3LYP) indicates that the distorted molecular geometry induced by the fluorine substitution pattern significantly stabilizes diastereomeric transition states in asymmetric transformations. The C3–C4 bond length (1.397 Å vs. 1.392 Å in benzene) creates an electronic asymmetry that differentiates prochiral faces by 2.3 kcal/mol when complexed with chiral dirhodium catalysts. This intrinsic predisposition toward asymmetric induction provides fundamental justification for pursuing enantioselective transformations despite the absence of stereocenters in the parent compound [2].
Solid-supported synthesis of 3-methoxy-2,4,6-trifluorobenzoic acid derivatives enables rapid generation of structurally diverse libraries for drug discovery screening. The carboxylic acid group is anchored to Wang resin via ester linkages using DIC/DMAP activation in anhydrous DMF (25°C, 12h), achieving loading capacities of 0.8-1.2 mmol/g. This resin-bound intermediate undergoes efficient nucleophilic aromatic substitution at the C-2 fluorine position (most activated site) with primary and secondary amines (piperazine, morpholine, benzylamine) in NMP at 80°C (18h), followed by acid-catalyzed cleavage (95% TFA/H2O) to yield ortho-aminated derivatives in 65-92% purity without chromatographic purification [4].
For parallel synthesis applications, polymer-bound carbodiimide resins facilitate direct amide formation while eliminating soluble coupling reagents that complicate purification. The trifluorinated benzoic acid (0.3M in THF) reacts with amine components (20 equivalents) in the presence of polystyrene-carbodiimide (1.5 equiv) at 25°C for 24h, followed by filtration and evaporation to yield analytically pure amides (>85% average yield across 48 compounds). This approach demonstrates particular utility for generating prodrug candidate libraries, exploiting the enhanced membrane permeability imparted by the fluorine atoms while maintaining synthetic efficiency through solid-phase scavenging of reaction byproducts [3].
Table 3: Solid-Phase Synthesis Platforms for Library Generation
Solid Support | Loading Mechanism | Reaction Types Demonstrated | Cleavage Conditions | Typical Yield Range |
---|---|---|---|---|
Wang resin | Ester linkage | Nucleophilic substitution, reductive amination | 20-95% TFA/DCM | 45-92% |
Merrifield resin | Ether linkage | O-alkylation, Mitsunobu reactions | TMSBr, CH2Cl2 | 30-65% |
Rink amide resin | Amide bond | Acylation, Ugi multicomponent | 5% TFA/DCM | 70-88% |
Carbodiimide resin | Scavenger role | Amide coupling, sulfonamidation | Filtration only | 82-95% |
Microwave-accelerated synthesis on Rink amide resin significantly reduces reaction times for amide library production. Incorporating 3-methoxy-2,4,6-trifluorobenzoic acid via HATU activation (2 equiv) in DMF (5 min, 25°C), followed by microwave-assisted amidation (100W, 100°C, 10 min) with diverse amine sets (aliphatic, aromatic, heterocyclic) achieves near-quantitative conversion as monitored by on-bead FTIR spectroscopy. The trifluorinated compounds exhibit distinctive 19F NMR signatures (δ -110 to -125 ppm) that enable rapid purity assessment directly in 384-well plates without chromatographic separation, facilitating ultra-high-throughput screening against therapeutic targets [6].
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2